
3-beta-Glucosylcellotriose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-beta-Glucosylcellotriose is an organic compound belonging to the class of oligosaccharides. It is composed of glucose units linked together in a specific arrangement. This compound is found in various biological systems and has significant importance in both scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Glucosylcellotriose typically involves the enzymatic hydrolysis of cellulose or other glucan polymers. Enzymes such as cellulases and glucosidases are used to break down the polymer chains into smaller oligosaccharides, including this compound . The reaction conditions often include optimal pH, temperature, and enzyme concentration to achieve efficient hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic hydrolysis processes. The raw materials, such as cellulose from plant biomass, are subjected to enzymatic treatment in bioreactors. The resulting hydrolysates are then purified using techniques like chromatography to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-beta-Glucosylcellotriose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
3-beta-Glucosylcellotriose has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and behavior of oligosaccharides.
Biology: It is used to investigate the role of oligosaccharides in biological systems, including their interactions with proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 3-beta-Glucosylcellotriose involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-beta-Glucosylcellotriose include other oligosaccharides such as:
Cellobiose: A disaccharide composed of two glucose units.
Cellotriose: A trisaccharide composed of three glucose units.
Cellotetraose: A tetrasaccharide composed of four glucose units.
Uniqueness
This compound is unique due to its specific arrangement of glucose units and its distinct chemical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar oligosaccharides .
Propiedades
Número CAS |
58484-04-1 |
|---|---|
Fórmula molecular |
C24H42O21 |
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)22(40-5)45-20-10(30)6(2-26)41-24(17(20)37)44-19-8(4-28)42-23(16(36)13(19)33)43-18-7(3-27)39-21(38)14(34)12(18)32/h5-38H,1-4H2 |
Clave InChI |
DRMABKCEUIQDFK-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O)O |
melting_point |
221 - 224 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)
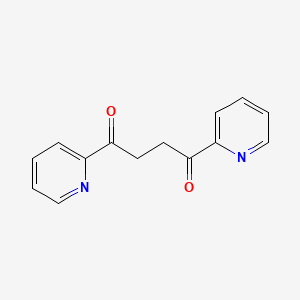

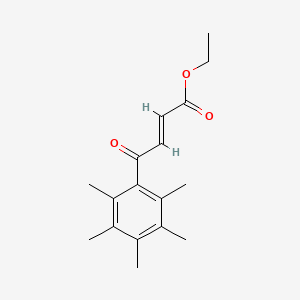

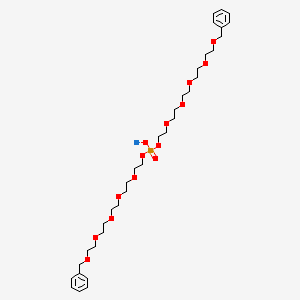
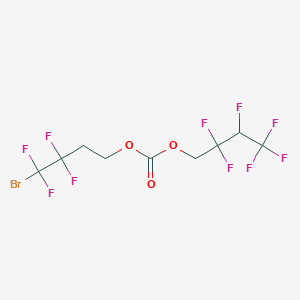
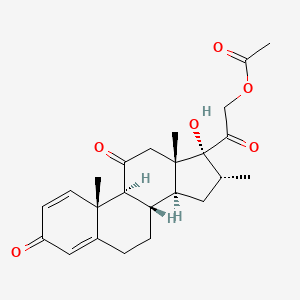
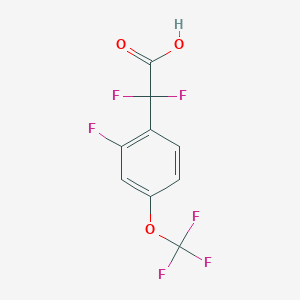
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

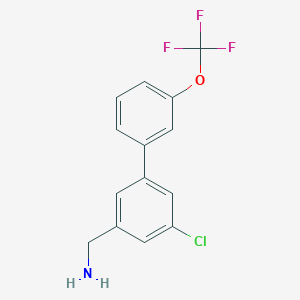
![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
